molecular formula C9H21ClN2O2 B1524616 Boc-eda-ET hcl CAS No. 1073659-87-6

Boc-eda-ET hcl

Cat. No.: B1524616
CAS No.: 1073659-87-6
M. Wt: 224.73 g/mol
InChI Key: HVZIICLGNPRBJK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride: is a chemical compound commonly used in organic synthesis. It is often referred to as Boc-eda-ET hydrochloride. This compound is notable for its role as a protecting group in peptide synthesis and other organic reactions, where it helps to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds as follows:

  • Ethylenediamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then purified by recrystallization or column chromatography to obtain tert-butyl 2-(ethylamino)ethylcarbamate.

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(ethylamino)ethylcarbamate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Deprotection: Removal of the Boc group yields the free amine, ethylenediamine.

    Substitution: Depending on the electrophile used, various substituted ethylenediamine derivatives can be formed.

Scientific Research Applications

tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride has several applications in scientific research:

    Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis to prevent unwanted side reactions.

    Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functionalized polymers and materials for various applications, including drug delivery and tissue engineering.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another commonly used protecting group for amino acids.

    Benzyl carbamate: Used as a protecting group in organic synthesis.

    Methyl carbamate: A simpler carbamate protecting group.

Uniqueness: tert-Butyl 2-(ethylamino)ethylcarbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

IUPAC Name

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIICLGNPRBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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